molecular formula C18H17BrF3N B8725355 2-(3-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

2-(3-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B8725355
M. Wt: 384.2 g/mol
InChI Key: RMUYWTAVQCEPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C18H17BrF3N and its molecular weight is 384.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17BrF3N

Molecular Weight

384.2 g/mol

IUPAC Name

2-(3-bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C18H17BrF3N/c1-17(2)10-16(11-4-3-5-13(19)8-11)23-15-7-6-12(9-14(15)17)18(20,21)22/h3-9,16,23H,10H2,1-2H3

InChI Key

RMUYWTAVQCEPSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC2=C1C=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-trifluoromethyl-phenylamine (12.6 g, 78.4 mmol) and 3-bromobenzaldehyde (9.2 mL, 78.4 mmol) in acetonitrile (150 mL) were added isobutene (21.0 mL, 313.5 mmol) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (5.8 g, 9.5 mmol). The resulting mixture was stirred at 85° C. for 18 h in sealed tube. The mixture was diluted with ethyl acetate (300 mL) and washed with water (100 mL×2) and brine (100 mL×2) and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-40% ethyl acetate in petroleum ether) to afford 2-(3-bromo-phenyl)-4,4-dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-quinoline (12.1 g, 40%) as a light yellow oil: LC/MS m/e obsd. (ESI+) [(M+H)+] 383.9 & 385.9.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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